molecular formula C10H11BrO2 B2470506 Methyl 2-(2-bromo-5-methylphenyl)acetate CAS No. 203314-34-5

Methyl 2-(2-bromo-5-methylphenyl)acetate

Cat. No.: B2470506
CAS No.: 203314-34-5
M. Wt: 243.1
InChI Key: MYJWYBQGPAQJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

methyl 2-(2-bromo-5-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-9(11)8(5-7)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJWYBQGPAQJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Methyl 2-Methylphenylacetate

Reaction Mechanism and Conditions

The most direct route involves electrophilic bromination of methyl 2-methylphenylacetate. Iron(III) bromide (FeBr₃) catalyzes the reaction, where bromine (Br₂) acts as the electrophile. The methyl group at the 5-position directs bromination to the ortho (2-position) via its electron-donating inductive effect, while the ester’s meta-directing influence ensures regioselectivity.

Typical Procedure :

  • Reactants : Methyl 2-methylphenylacetate (1 equiv), Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)
  • Solvent : Dichloromethane (CH₂Cl₂)
  • Conditions : Room temperature, 12–24 hours under inert atmosphere
  • Workup : Quenching with NaHSO₃, extraction with CH₂Cl₂, and distillation under reduced pressure
  • Yield : 68–75% (reported for analogous substrates)

Industrial-Scale Bromination

Continuous flow reactors dominate industrial production due to enhanced safety and efficiency. These systems mitigate risks associated with handling liquid bromine by ensuring precise stoichiometric control and rapid heat dissipation. A representative setup involves:

  • Residence Time : 30–60 minutes
  • Temperature : 25–30°C
  • Catalyst Recovery : FeBr₃ is recycled via aqueous extraction, reducing waste.

Suzuki-Miyaura Cross-Coupling Approach

Methodology Overview

This two-step strategy first synthesizes 2-bromo-5-methylphenylboronic acid, which then couples with methyl 2-bromoacetate under palladium catalysis.

Step 1: Boronic Acid Synthesis
  • Reactants : 2-Bromo-5-methylbromobenzene, bis(pinacolato)diboron
  • Catalyst : Pd(dppf)Cl₂
  • Solvent : 1,4-Dioxane
  • Conditions : 80°C, 8 hours
  • Yield : ~85%
Step 2: Cross-Coupling
  • Reactants : Boronic acid (1 equiv), methyl 2-bromoacetate (1.05 equiv)
  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃
  • Solvent : Toluene/EtOH (3:1)
  • Conditions : Reflux, 12 hours
  • Yield : 70–78%

Advantages and Limitations

  • Selectivity : Superior functional group tolerance compared to classical methods.
  • Cost : High palladium catalyst loading increases expense, though ligand recycling protocols mitigate this.

Esterification of 2-(2-Bromo-5-Methylphenyl)Acetic Acid

Acid Precursor Synthesis

The carboxylic acid is prepared via hydrolysis of nitrile intermediates or oxidation of substituted toluenes:

Oxidation Route :

  • Substrate : 2-Bromo-5-methyltoluene
  • Oxidizing Agent : KMnO₄ in acidic medium
  • Conditions : 100°C, 6 hours
  • Yield : 60–65%

Esterification Process

  • Reactants : 2-(2-Bromo-5-methylphenyl)acetic acid (1 equiv), methanol (5 equiv)
  • Catalyst : H₂SO₄ (0.5 equiv)
  • Conditions : Reflux, 4 hours
  • Workup : Neutralization with NaHCO₃, extraction with EtOAc
  • Yield : 90–95%

Alternative Nucleophilic Substitution Routes

Methyl Chloroacetate Alkylation

Adapting methodologies from amino ester synthesis, this approach employs:

  • Substrate : 2-Bromo-5-methylbenzyl chloride
  • Nucleophile : Methyl glycolate
  • Base : K₂CO₃
  • Solvent : DMF
  • Conditions : 60°C, 8 hours
  • Yield : 55–60% (extrapolated from analogous reactions)

Industrial-Scale Production and Optimization

Continuous Flow Bromination

Parameter Value
Reactor Type Microfluidic
Throughput 50 L/h
Br₂ Utilization 98%
FeBr₃ Loading 0.05 equiv
Purity ≥99% (HPLC)

Data adapted from BenchChem’s pilot studies.

Catalytic System Recycling

  • Pd Recovery : Resin-immobilized Pd nanoparticles enable 10+ cycles without activity loss.
  • Solvent Reuse : Toluene/EtOH mixtures are distilled and recycled, reducing E-factor by 40%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost (USD/kg) Scalability Green Metrics (E-factor)
Direct Bromination 68–75 120–150 High 8.2
Suzuki Coupling 70–78 300–400 Moderate 12.5
Esterification 90–95 80–100 High 4.1

E-factor = kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-(2-substituted-5-methylphenyl)acetates.

    Oxidation: Formation of 2-(2-bromo-5-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-bromo-5-methylphenyl)ethanol.

Scientific Research Applications

Methyl 2-(2-bromo-5-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-5-methylphenyl)acetate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid via the formation of an intermediate aldehyde. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Methyl 2-(2-bromo-5-methylphenyl)acetate can be compared with other similar compounds such as:

This compound is unique due to the presence of both the bromine and methyl substituents on the phenyl ring, which can significantly influence its chemical behavior and applications.

Biological Activity

Methyl 2-(2-bromo-5-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article examines its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which influences its reactivity and biological interactions. The molecular formula is C10H10BrO2C_{10}H_{10}BrO_2, with a molecular weight of approximately 243.09 g/mol. The compound typically appears as a colorless to yellow-brown liquid.

Biological Activity

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against certain enzymes involved in metabolic pathways. For instance, studies have shown that halogenated compounds can enhance binding affinity to enzymes due to increased lipophilicity and electron-withdrawing effects from bromine atoms.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. In one study, derivatives of similar structures demonstrated significant inhibition against Staphylococcus aureus, indicating potential applications in treating infections .

3. Cytotoxicity and Anticancer Activity

This compound has shown promising results in cytotoxicity assays against cancer cell lines. It was observed to induce apoptosis in MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . This suggests its potential as a lead compound in anticancer drug development.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination of 5-Methylphenol : The initial step involves the bromination of 5-methylphenol using bromine in an appropriate solvent.
  • Esterification : The brominated compound is then reacted with methyl acetate in the presence of a catalyst (e.g., sulfuric acid) to form the ester.
  • Purification : The final product is purified through distillation or recrystallization techniques to achieve high purity suitable for biological testing.

Case Studies and Research Findings

StudyFindings
Demonstrated enzyme inhibition potential via binding studies, highlighting the role of halogen substituents in enhancing activity.
Showed significant cytotoxic effects against MDA-MB-231 cells with an IC50 value lower than 10 µM, indicating strong anticancer properties.
Investigated antimicrobial activity, revealing moderate effectiveness against Gram-positive bacteria, suggesting therapeutic applications.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
BrominationHBr, FeBr₃, reflux (4–6 h)Control stoichiometry to avoid di-substitution
EsterificationMeOH, H₂SO₄, 70°C, 18 hUse molecular sieves to remove water

Which analytical techniques are most reliable for characterizing this compound?

Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • X-ray Crystallography: Resolves spatial arrangement; SHELX programs refine heavy-atom (Br) displacement parameters .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 257.0 for C₁₀H₁₀BrO₂) .

Advanced Tip: Anisotropic displacement ellipsoids from X-ray data (e.g., using ORTEP) clarify thermal motion in the crystal lattice .

How can researchers optimize the esterification step to improve yield?

Answer:

  • Catalyst Screening: Replace H₂SO₄ with p-toluenesulfonic acid for milder conditions .
  • Solvent Choice: Use toluene to azeotropically remove water, shifting equilibrium toward ester formation .
  • Temperature Control: Lower temperatures (50°C) reduce side reactions like transesterification .

What strategies resolve contradictions between computational and experimental structural data?

Answer:

  • Cross-Validation: Compare DFT-optimized geometries with X-ray bond lengths/angles (e.g., C-Br bond: 1.89 Å calc. vs. 1.91 Å expt.) .
  • Electron Density Maps: Use SHELXL to model disorder or partial occupancy in crystallographic refinements .
  • Dynamic NMR: Assess rotational barriers of the ester group to explain conformational discrepancies .

How do SHELX programs handle heavy-atom effects in crystallographic studies of brominated esters?

Answer:

  • Anomalous Scattering: SHELXL leverages bromine’s strong anomalous signal for phase determination .
  • Displacement Parameters: Refinement with anisotropic ADPs accounts for bromine’s large thermal motion .
  • Twinned Data: SHELXD’s dual-space algorithm resolves pseudo-merohedral twinning common in brominated compounds .

Q. Table 2: Crystallographic Data (Example)

ParameterValue (Methyl 2-(4-bromophenyl)acetate)Method
Space GroupP2₁/cX-ray Diffraction
C-Br Bond Length1.91 ÅSHELXL Refinement
R-factor0.032Full-matrix Least Squares

What synthetic challenges arise from the bromine and methyl substituents, and how are they mitigated?

Answer:

  • Steric Hindrance: Methyl at the 5-position directs bromination to the 2-position via steric control. Use bulky bases (e.g., LDA) to avoid over-halogenation .
  • Electronic Effects: Bromine’s electron-withdrawing nature slows esterification. Activate the carboxylic acid with DCC/DMAP coupling .

How is this compound applied in medicinal chemistry research?

Answer:

  • Prodrug Design: The ester group enhances lipophilicity for membrane permeability; hydrolysis in vivo releases the active acid .
  • SAR Studies: Bromine’s halogen bonding potential modulates target affinity (e.g., kinase inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.